molecular formula C17H22O3 B1630496 7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Cat. No. B1630496
M. Wt: 274.35 g/mol
InChI Key: DWHTYLMRWXUGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a natural product found in Podocarpus fasciculus with data available.

Scientific Research Applications

Synthesis and Structure

  • Stereocontrolled Synthesis : A study by Banerjee et al. (1979) focused on the stereocontrolled synthesis of related compounds, which are potential intermediates for diterpenoid synthesis. This research contributes to the broader understanding of the chemical synthesis processes involving similar compounds (Banerjee, Ceballo, Vallejo, & Bolivar, 1979).
  • Stereochemistry of Cyclic Compounds : Andreev and Kucherov (1961) investigated the stereochemistry of cyclic compounds related to 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid, offering insights into the structural aspects of these types of compounds (Andreev & Kucherov, 1961).
  • Crystal Structure Analysis : Mague, Ensley, and Chen (2001) examined the crystal structure of a similar compound, providing valuable information on the molecular geometries and hydrogen bonding patterns, which are essential for understanding the physical properties of these substances (Mague, Ensley, & Chen, 2001).

Chemical Properties and Applications

  • Hydrogen-Bonding Patterns : Lalancette, Coté, and Thompson (1997) studied the hydrogen-bonding patterns of a bicyclic γ-keto acid, similar to 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid. Their findings contribute to understanding the intermolecular interactions which are crucial in various chemical and biological processes (Lalancette, Coté, & Thompson, 1997).
  • Synthesis of Derivatives and Esters : Ananthanarayanan et al. (1977) focused on synthesizing hexa- and octa-hydrophenanthrene derivatives, exploring alternative methods of compound creation. This research helps in understanding the synthetic pathways and potential applications of these derivatives in various fields (Ananthanarayanan, Anand, Bindra, Neyyarapally, & Rastogi, 1977).
  • Organic Synthesis Using Silicon-Containing Compounds : Fleming and Ghosh (1998) discussed the use of silicon-containing compounds in organic synthesis, which is relevant for the synthesis of complex molecules like 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid (Fleming & Ghosh, 1998).

Additional Insights

  • Extraction and Analysis : Studies like those by Yamaguchi et al. (1988), which focus on the synthesis of polyether carboxylic acids and their role as carriers in ion transport, can provide insights into the extraction and analysis techniques applicable to compounds like 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid (Yamaguchi, Negi, Kozakai, Nagano, Kuboniwa, Hirao, Nakahama, & Yamazaki, 1988).

properties

Product Name

7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20)

InChI Key

DWHTYLMRWXUGJL-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Reactant of Route 2
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Reactant of Route 3
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Reactant of Route 4
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Reactant of Route 5
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Reactant of Route 6
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

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